molecular formula C11H12INO2 B8199734 1-(3-Iodobenzoyl)-3-methoxyazetidine

1-(3-Iodobenzoyl)-3-methoxyazetidine

Cat. No.: B8199734
M. Wt: 317.12 g/mol
InChI Key: NPFOSWPMRQZAMS-UHFFFAOYSA-N
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Description

The compound “1-(3-Iodobenzoyl)-3-methoxyazetidine” features a 3-methoxyazetidine ring substituted with a 3-iodobenzoyl group. The 3-iodobenzoyl moiety introduces a heavy halogen (iodine), which may enhance radioimaging utility or act as a synthetic intermediate for cross-coupling reactions . However, direct experimental data for this specific compound is absent in the provided evidence, necessitating extrapolation from structurally related analogs.

Properties

IUPAC Name

(3-iodophenyl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c1-15-10-6-13(7-10)11(14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOSWPMRQZAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodobenzoyl)-3-methoxyazetidine typically involves the reaction of 3-iodobenzoyl chloride with 3-methoxyazetidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodobenzoyl)-3-methoxyazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The methoxyazetidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(3-Iodobenzoyl)-3-methoxyazetidine

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Source
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine C₁₁H₁₃BrFNO 274.14 1875044-03-3 3-Bromo-5-fluorophenylmethyl
1-Benzhydryl-3-methoxyazetidine C₁₇H₁₉NO 253.34 36476-82-1 Diphenylmethyl
3-Methoxyazetidine hydrochloride C₄H₁₀ClNO 139.58 148644-09-1 Hydrochloride salt
N-[2-fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide C₁₆H₁₂BrFINO₂ 492.09 Not provided 3-Iodobenzoyl, bromoacetamide

Substituent Impact on Physicochemical Properties

  • Halogen Effects: The iodine atom in the 3-iodobenzoyl group (hypothetical in the target compound) contrasts with bromine or fluorine in analogs (e.g., 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine, CAS 1875044-03-3). In -iodobenzoyl-containing compounds (e.g., N-[2-fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide) are used as labeling precursors, suggesting iodine’s utility in radiopharmaceuticals due to its γ-emission properties .
  • Azetidine Modifications :

    • The 3-methoxy group on the azetidine ring (common across analogs) introduces steric hindrance and electronic effects, stabilizing the ring against hydrolysis compared to unsubstituted azetidines .
    • Hydrochloride salts (e.g., 3-methoxyazetidine hydrochloride, CAS 148644-09-1) exhibit improved crystallinity and handling stability compared to free bases .

Potential Therapeutic and Industrial Roles

  • Pharmaceutical Intermediates : Azetidines with halogenated aryl groups (e.g., bromo/fluoro substituents) are intermediates in kinase inhibitors or GPCR modulators . The iodine in the target compound could enable radiolabeling for PET imaging .

Limitations and Knowledge Gaps

  • Data Deficiency: No direct experimental data (e.g., NMR, HPLC purity) exists for this compound in the provided evidence. Predictions rely on analogs like 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS 1875044-03-3) .

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